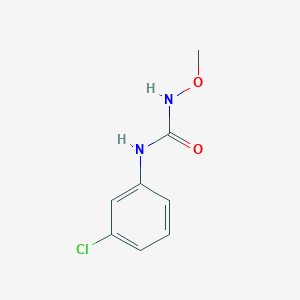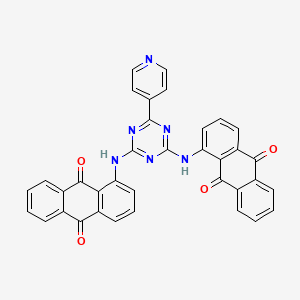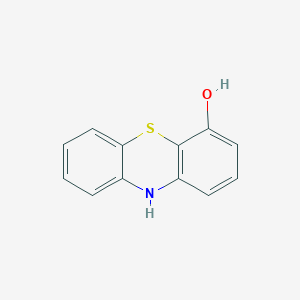
10H-Phenothiazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazin-4-ol: is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a tricyclic ring system with sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Smiles Rearrangement: One common method for synthesizing 10H-Phenothiazin-4-ol involves the Smiles rearrangement.
Ribofuranosylation: Another method involves the treatment of phenothiazines with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate to produce ribofuranosides.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 10H-Phenothiazin-4-ol can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction reactions can convert phenothiazines to their corresponding reduced forms using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Sulfone Derivatives: Formed through oxidation reactions.
Reduced Phenothiazines: Obtained via reduction reactions.
Halogenated Phenothiazines: Produced through electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 10H-Phenothiazin-4-ol and its derivatives are used as building blocks in the synthesis of various organic compounds. Their unique electronic properties make them valuable in the development of optoelectronic materials .
Biology: Phenothiazines have been studied for their antimicrobial properties. They exhibit activity against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Medicine: Phenothiazine derivatives are known for their antipsychotic and anti-inflammatory properties. They have been used in the treatment of psychiatric disorders and as anti-inflammatory agents .
Industry: In the industrial sector, phenothiazines are used as dyes and pigments due to their vibrant colors and stability. They are also employed in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazin-4-ol involves its interaction with various molecular targets and pathways. Phenothiazines are known to affect neurotransmitter systems, particularly dopamine and serotonin receptors, which contribute to their antipsychotic effects . Additionally, they can inhibit the activity of certain enzymes and disrupt cellular processes, leading to their antimicrobial and anti-inflammatory properties .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Uniqueness: 10H-Phenothiazin-4-ol stands out due to its specific structural features and the presence of a hydroxyl group at the 4-position. This modification can influence its chemical reactivity and biological activity, making it a unique compound within the phenothiazine family.
Propiedades
Número CAS |
51997-47-8 |
|---|---|
Fórmula molecular |
C12H9NOS |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
10H-phenothiazin-4-ol |
InChI |
InChI=1S/C12H9NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-7,13-14H |
Clave InChI |
HFHNACCABZXLIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


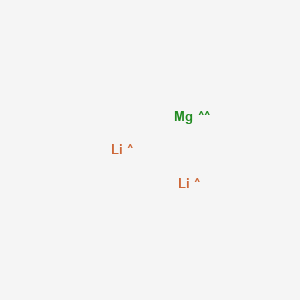
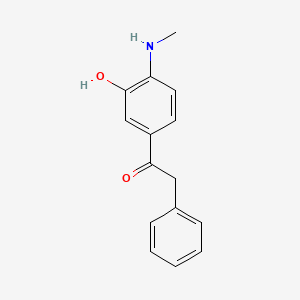
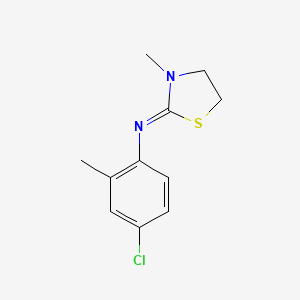
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
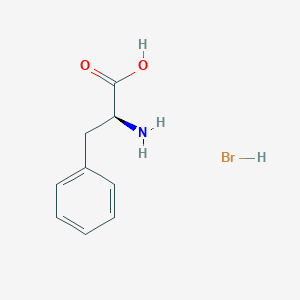

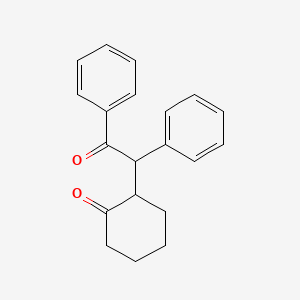
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
